molecular formula C7H7Cl2F3N2 B13041243 (S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl

(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl

Cat. No.: B13041243
M. Wt: 247.04 g/mol
InChI Key: HTPLKQGHTDEACR-RGMNGODLSA-N
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Description

(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a trifluoroethanamine backbone with a chloropyridinyl substituent, making it a valuable candidate for research in medicinal chemistry, organic synthesis, and material science.

Properties

Molecular Formula

C7H7Cl2F3N2

Molecular Weight

247.04 g/mol

IUPAC Name

(1S)-1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C7H6ClF3N2.ClH/c8-4-1-2-5(13-3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1

InChI Key

HTPLKQGHTDEACR-RGMNGODLSA-N

Isomeric SMILES

C1=CC(=NC=C1Cl)[C@@H](C(F)(F)F)N.Cl

Canonical SMILES

C1=CC(=NC=C1Cl)C(C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis via Amide Intermediate and Subsequent Amine Formation

One common approach involves the reaction of 2,2,2-trifluoroethylamine hydrochloride with acid chlorides or protected amino acid derivatives, followed by deprotection and salt formation. This method is supported by the preparation of related trifluoroethylamine compounds as intermediates:

Step Reagents and Conditions Yield and Notes
1. Reaction of 2,2,2-trifluoroethylamine hydrochloride with chloroacetyl chloride in aqueous sodium hydroxide at low temperature (5–10 °C) with tert-butyl methyl ether extraction Quantitative yield of 2-chloro-N-(2,2,2-trifluoroethyl)acetamide (100%) with melting point 53.8 °C (DSC) High yield, mild conditions, and efficient separation by organic extraction
2. Treatment of protected glycine derivatives (N-phthalyl protected) with trifluoroethylamine or its salt to form amide, followed by deprotection using hydrated fibril (mild reagent) Crude 2-amino-N-(2,2,2-trifluoroethyl)acetamide obtained, then salted with acid to form hydrochloride salt Mild and industrially suitable conditions; avoids flammable hydrogen gas; good for scale-up

This method emphasizes mild reaction conditions and avoids harsh reagents, making it suitable for industrial synthesis.

Direct Coupling with Acid Chlorides under Inert Atmosphere

Another approach involves the preparation of acid chlorides from carboxylic acid precursors using oxalyl chloride, followed by coupling with 2,2,2-trifluoroethylamine hydrochloride in the presence of a base such as triethylamine:

Step Reagents and Conditions Yield and Notes
1. Conversion of 9H-fluorene-9-carboxylic acid derivatives to acid chlorides using oxalyl chloride in dichloromethane under argon at 0 °C to room temperature Crude acid chloride formed as yellow oil Efficient acid chloride formation under inert atmosphere
2. Addition of acid chloride solution to a suspension of 2,2,2-trifluoroethylamine hydrochloride and triethylamine at 0 °C under inert atmosphere Product isolated after aqueous workup and silica gel chromatography; yields ~58.6% Controlled temperature and inert atmosphere prevent side reactions; triethylamine neutralizes HCl formed

This method is useful for coupling with various acid chloride derivatives, providing flexibility in modifying the aromatic or heterocyclic moiety.

Use of Phosphorus Oxychloride and Triethylamine in Acetonitrile

A third method involves the use of phosphorus oxychloride and diisopropylformamide to activate nitroquinazoline derivatives, followed by reaction with trifluoroethylamine hydrochloride and triethylamine in acetonitrile:

Step Reagents and Conditions Yield and Notes
1. Reflux of nitroquinazoline dione with phosphorus oxychloride and diisopropylformamide for 24 hours Activation of the substrate for amination Harsh conditions but effective for heterocyclic substrates
2. Reaction with trifluoroethylamine hydrochloride and triethylamine under ice cooling Followed by allylamine addition and silica gel purification Yield ~12.6% for target compound; lower yield due to complex substrate and side reactions

This method is more specialized and less efficient but useful for complex heterocyclic amines.

Purification and Characterization

  • Purification is typically performed by silica gel column chromatography using solvent gradients such as cyclohexane/ethyl acetate or ethyl acetate/hexane mixtures.
  • Final products are often crystallized from solvents like n-heptane and isopropanol to obtain the hydrochloride salt.
  • Melting points and purity are confirmed by differential scanning calorimetry (DSC) and high-performance liquid chromatography (HPLC).
  • Chromatographic purity can reach over 90%, with impurities such as dimers monitored and minimized by controlling reaction conditions.

Challenges and Considerations

  • Formation of dimer impurities such as N-(2,2,2-trifluoroethyl)-2-{[(2,2,2-trifluoroethylcarbamoyl)methyl]-amino}acetamide can occur due to unreacted intermediates; requires careful control of stoichiometry and purification.
  • Reaction temperatures are generally maintained between 0 °C and room temperature to minimize side reactions.
  • Use of inert atmosphere (argon or nitrogen) is critical during acid chloride formation and coupling to prevent hydrolysis and oxidation.
  • Mild deprotection methods avoid explosive hydrogen gas and allow safer industrial scale-up.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Notes
Amide formation via chloroacetyl chloride and trifluoroethylamine hydrochloride in aqueous sodium hydroxide Chloroacetyl chloride, 2,2,2-trifluoroethylamine hydrochloride, NaOH, tert-butyl methyl ether 5–10 °C, aqueous-organic biphasic ~100% (intermediate) Mild, high yield, industrially viable
Acid chloride coupling with trifluoroethylamine hydrochloride and triethylamine Oxalyl chloride, trifluoroethylamine hydrochloride, triethylamine, CH2Cl2 0 °C to RT, inert atmosphere ~58.6% Requires chromatographic purification
Activation with phosphorus oxychloride and diisopropylformamide followed by amination Phosphorus oxychloride, diisopropylformamide, trifluoroethylamine hydrochloride, triethylamine Reflux 24 h, ice cooling ~12.6% Suitable for complex heterocycles, lower yield

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridines.

Scientific Research Applications

(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanamine moiety enhances its binding affinity and selectivity, while the chloropyridinyl group contributes to its overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-amino-2-(5-chloropyridin-2-yl)ethanol: Shares a similar pyridinyl structure but differs in the functional groups attached to the ethane backbone.

    2-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoic acid: Contains a trifluoromethyl group and a pyridinyl ring, similar to the trifluoroethanamine moiety.

Uniqueness

(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is unique due to its specific combination of trifluoroethanamine and chloropyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific disciplines.

Biological Activity

(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

PropertyValue
Molecular Formula C7_7H6_6ClF3_3N2_2
Molecular Weight 210.58 g/mol
CAS Number 1270441-37-6
IUPAC Name (S)-1-(5-chloropyridin-2-yl)-2,2,2-trifluoroethanamine hydrochloride

The biological activity of (S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine HCl is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethanamine moiety enhances the compound's ability to form hydrogen bonds and engage in electrostatic interactions with biological macromolecules. This interaction can modulate various signaling pathways and metabolic processes.

Antiparasitic Activity

Research has demonstrated that compounds similar to (S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine exhibit significant antiparasitic properties. For instance, studies focusing on the structure-activity relationship (SAR) of related compounds have shown that modifications to the pyridine ring can lead to enhanced efficacy against Plasmodium falciparum, the causative agent of malaria.

In a comparative study, the antiparasitic activity was quantified using EC50_{50} values. The following table summarizes the activity of various analogues:

CompoundEC50_{50} (μM)Remarks
(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine0.011High potency against P. falciparum
Dihydroquinazolinone variant0.010Benchmark compound
Unmodified analogue0.177Significantly less active

These findings indicate that structural modifications can dramatically influence biological activity.

Cytotoxicity Studies

Cytotoxicity assessments against human liver cell lines (HepG2) have revealed that this compound exhibits low toxicity at effective therapeutic concentrations. The following data illustrates this:

CompoundEC50_{50} (μM)Remarks
(S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine>40Non-cytotoxic at therapeutic levels

This non-cytotoxic profile suggests a favorable safety margin for potential therapeutic applications.

Case Study 1: Antiparasitic Efficacy

A recent study explored the efficacy of (S)-1-(5-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine in inhibiting P. falciparum growth in vitro. The compound demonstrated a rapid onset of action with a significant reduction in parasite load within 72 hours of treatment. The study utilized a lactate dehydrogenase (LDH) assay to quantify parasite viability.

Case Study 2: Structure Optimization

Another investigation focused on optimizing the chemical structure for improved solubility and metabolic stability. The incorporation of polar functional groups was found to enhance aqueous solubility while maintaining antiparasitic activity. The study highlighted that balancing lipophilicity and polarity is crucial for developing effective therapeutics.

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